Evidence Item 1: Direct Comparison of Dual Kinase Inhibition Potency (VEGFR2 and FGFR1)
R1530 is a highly potent, dual-acting inhibitor of both VEGFR2 and FGFR1, key drivers of tumor angiogenesis. Its balanced inhibitory profile at these targets is a key differentiator from many approved VEGFR inhibitors that lack potent FGFR activity, which can be a mechanism of resistance. In a tetrazolium dye assay, R1530 inhibited VEGFR2 and FGFR1 with IC50 values of 10 nM and 28 nM, respectively [1].
| Evidence Dimension | Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | VEGFR2: 10 nM; FGFR1: 28 nM |
| Comparator Or Baseline | Lead Compound 1: VEGFR2 ~5-fold less potent (IC50 not precisely quantified for both targets in the same assay); other VEGFR TKIs (e.g., Sunitinib, Sorafenib) have >10-fold lower potency against FGFR1 relative to VEGFR2. |
| Quantified Difference | R1530 is a dual VEGFR2/FGFR1 inhibitor with sub-50 nM potency at both targets. Lead Compound 1 was a less balanced and less potent inhibitor, particularly at FGFR1. |
| Conditions | In vitro kinase assay (tetrazolium dye assay) using recombinant kinase domains. |
Why This Matters
This balanced dual potency profile makes R1530 a specific tool for investigating angiogenesis pathways where both VEGFR and FGFR signaling are implicated, which is not possible with more selective VEGFR inhibitors.
- [1] Liu JJ, Higgins B, Ju G, et al. Discovery of a highly potent, orally active mitosis/angiogenesis inhibitor r1530 for the treatment of solid tumors. ACS Med Chem Lett. 2013;4(2):259-263. View Source
